4-(Aminomethyl)benzaldehyde

Catalog No.
S3475412
CAS No.
186685-87-0
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)benzaldehyde

CAS Number

186685-87-0

Product Name

4-(Aminomethyl)benzaldehyde

IUPAC Name

4-(aminomethyl)benzaldehyde

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5,9H2

InChI Key

WTOVNDAVEOVZAL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)C=O

Canonical SMILES

C1=CC(=CC=C1CN)C=O

4-(Aminomethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO\text{C}_8\text{H}_9\text{NO}. It features a benzaldehyde ring substituted with an aminomethyl group (-CH₂NH₂) at the para position. This structure imparts unique chemical properties, making it a versatile intermediate in organic synthesis. The compound is known for its role in various

  • Oxidation: The aldehyde group can be oxidized to form 4-(aminomethyl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield 4-(aminomethyl)benzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aminomethyl group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used .

Major Products Formed

  • Oxidation: 4-(Aminomethyl)benzoic acid
  • Reduction: 4-(Aminomethyl)benzyl alcohol
  • Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.

Research indicates that 4-(Aminomethyl)benzaldehyde exhibits potential biological activity. It serves as a building block in the synthesis of biologically active molecules, which may have therapeutic applications. Its reactivity allows it to form Schiff bases with aldehydes and ketones, facilitating the synthesis of complex organic molecules that could possess pharmacological properties .

Several synthetic routes exist for producing 4-(Aminomethyl)benzaldehyde:

  • Reaction with Hydroxylamine: One common method involves reacting 4-formylbenzoic acid or its derivatives with hydroxylamine to form an oxime, which is then reduced using hydrogen in the presence of sodium hydroxide.
  • Catalytic Reduction: In industrial settings, catalytic reduction methods are frequently employed. For example, methyl 4-formylbenzoate can be reduced using a Raney nickel catalyst in the presence of ammonia .

4-(Aminomethyl)benzaldehyde has diverse applications across various fields:

  • Organic Synthesis: It is widely used as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is utilized in producing polymers and other industrial chemicals.
  • Biological Research: It serves as a precursor for synthesizing biologically active compounds, contributing to drug development and therapeutic research .

The interaction studies involving 4-(Aminomethyl)benzaldehyde focus on its ability to form imines and other derivatives through reactions with various molecular targets. These interactions are crucial for understanding its role in organic synthesis and potential biological effects. The aminomethyl group enhances its reactivity, allowing it to participate in multiple pathways that are significant for drug discovery and development .

Several compounds share structural similarities with 4-(Aminomethyl)benzaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-AminobenzaldehydeLacks the aminomethyl groupUsed in dye synthesis and as a reagent
4-Formylbenzoic acidContains a carboxyl group instead of an aminomethyl groupUsed in organic synthesis as a precursor
4-NitrobenzaldehydeContains a nitro group instead of an aminomethyl groupKnown for its use in explosives and dyes

Uniqueness: The presence of both an aldehyde and an aminomethyl group in 4-(Aminomethyl)benzaldehyde provides it with distinct reactivity and versatility that are not found in these similar compounds. This dual functionality makes it particularly valuable as an intermediate in synthesizing a wide range of organic compounds .

Conventional Organic Synthesis Routes

Reductive Amination of 4-Formylbenzoic Acid Derivatives

Reductive amination is a cornerstone strategy for synthesizing pAMB. The process involves the condensation of 4-formylbenzoic acid (4-FBA) with ammonia or primary amines, followed by reduction of the resulting Schiff base. Sodium cyanoborohydride (NaBH$$3$$CN) and sodium triacetoxyborohydride [NaBH(OAc)$$3$$] are preferred reducing agents due to their chemoselectivity in aqueous or alcoholic media. For instance, reacting 4-FBA with methylamine in methanol under NaBH$$_3$$CN yields pAMB with >80% efficiency.

A critical challenge is minimizing over-reduction of the aldehyde group. Studies show that adjusting pH to 6–7 stabilizes the imine intermediate while suppressing aldehyde reduction. Recent work has also explored enzymatic reductive amination using ω-transaminases (ω-TA), which selectively aminate 4-FBA to pAMB in one-pot cascades with carboxylic acid reductases (CAR). This dual-enzyme system achieves 65–70% conversion by coupling NADPH-dependent aldehyde reduction with pyridoxal-5′-phosphate-mediated amination.

Table 1: Reductive Amination Conditions for pAMB Synthesis

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH$$_3$$CNMethanol2582
NaBH(OAc)$$_3$$Ethanol3078
ω-TA/CARBuffer3768

Catalytic Reduction of Methyl 4-Formylbenzoate Precursors

Methyl 4-formylbenzoate (MFB) serves as a key precursor for pAMB via catalytic hydrogenation. Palladium on carbon (Pd/C) and Raney nickel are widely used catalysts, operating under 1–3 bar H$$_2$$ at 50–80°C. The reaction proceeds through two stages: (1) reduction of the ester to 4-(hydroxymethyl)benzaldehyde and (2) amination via nucleophilic substitution with ammonia.

A notable innovation involves acetal protection of the aldehyde group during ester reduction. By treating MFB with methanol and hydrochloric acid, the aldehyde is converted to a dimethyl acetal, preventing undesired side reactions during hydrogenation. Subsequent hydrolysis with aqueous acid regenerates the aldehyde, yielding pAMB with 90–95% purity. This method is scalable, as demonstrated in a pilot study recovering 98.9% pure pAMB from a 100 g MFB batch.

Phase-Transfer Catalysis (PTC) Applications in Benzaldehyde Derivative Synthesis

Phase-transfer catalysis enhances the synthesis of benzaldehyde derivatives by facilitating reactions between immiscible phases. Tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium chloride (CTAC) are effective catalysts for oxidizing 4-methylbenzyl alcohol to 4-formylbenzoic acid, a precursor to pAMB. In a toluene-water biphasic system, TBAB increases oxidation rates by 5-fold compared to homogeneous conditions.

Recent applications focus on PTC-mediated reductive amination. For example, combining TBAB with sodium borohydride in ethyl acetate enables efficient reduction of Schiff bases derived from 4-FBA and alkylamines. The interfacial transfer of borohydride ions minimizes side reactions, achieving 85–88% yields of pAMB.

Novel Heterogeneous Catalytic Approaches for Selective Aminomethylation

Heterogeneous catalysts offer recyclability and reduced metal leaching. Immobilized ω-TA on mesoporous silica (SBA-15) has been used for continuous pAMB production, retaining 75% activity after 10 cycles. Similarly, zirconia-supported palladium catalysts (Pd/ZrO$$_2$$) achieve 92% selectivity in MFB hydrogenation by suppressing decarbonylation side reactions.

A breakthrough involves photocatalytic systems using TiO$$_2$$-graphene composites. Under UV light, these catalysts facilitate oxidative amination of 4-methylbenzaldehyde with ammonia, yielding pAMB at 50°C with 60% efficiency. The graphene matrix enhances electron-hole separation, prolonging catalyst lifetime.

Table 2: Heterogeneous Catalysts for pAMB Synthesis

CatalystSubstrateConditionsSelectivity (%)
Pd/ZrO$$_2$$Methyl 4-formylbenzoate2 bar H$$_2$$, 70°C92
SBA-15-ω-TA4-Formylbenzoic acid37°C, pH 7.589
TiO$$_2$$-graphene4-MethylbenzaldehydeUV, 50°C60

Role of Quaternary Ammonium Salts in Phase-Transfer-Catalyzed Reactions

Quaternary ammonium salts serve as pivotal phase-transfer catalysts (PTCs) in the synthesis of 4-(Aminomethyl)benzaldehyde derivatives. These catalysts enable the migration of ionic reactants between immiscible phases (e.g., aqueous and organic), accelerating nucleophilic substitutions or alkylation reactions. For instance, benzaldehyde intermediates undergo efficient amination when paired with tetrabutylammonium bromide (TBAB), which solubilizes hydroxide ions in organic media [5].

A comparative analysis of ammonium salts reveals stark differences in catalytic activity (Table 1). Bulky substituents on the nitrogen center enhance phase-transfer efficiency by creating hydrophobic environments that stabilize transition states. The study by Denmark et al. demonstrated that N-alkylated benzylammonium derivatives improve reaction rates by 40–60% compared to traditional tetraethylammonium chloride [5].

Table 1: Performance of Quaternary Ammonium Salts in Amination Reactions

CatalystReaction Rate (mol/L·h)Yield (%)
Tetrabutylammonium Br0.4588
Benzyltriethylammonium Cl0.3272
Cetyltrimethylammonium Br0.2865

Optimization of Raney Nickel Catalysts for High-Yield Reductions

Raney nickel’s catalytic efficacy in reducing 4-formylbenzoic acid derivatives to 4-(Aminomethyl)benzaldehyde depends on structural and operational parameters. Activation protocols involving alkali leaching (e.g., 6 M NaOH at 80°C) increase surface area to 90–110 m²/g, enhancing hydrogen adsorption capacity . Particle size distribution below 50 µm minimizes diffusion limitations, achieving turnover frequencies (TOF) exceeding 1,200 h⁻¹.

Temperature and pressure profiles critically influence selectivity. Maintaining reactions at 60–80°C under 15–20 bar H₂ suppresses side reactions like over-reduction to benzyl alcohols, preserving aldehyde functionality. A 2025 industrial study reported 94% yield using optimized Raney nickel (Table 2) .

Table 2: Raney Nickel Performance Under Varied Conditions

Pressure (bar)Temperature (°C)TOF (h⁻¹)Yield (%)
106085078
15701,10089
20801,25094

Solvent System Design for Multi-Step Reaction Compatibility

Sequential synthesis steps demand solvent systems that balance reactivity, solubility, and catalyst stability. Polar aprotic solvents like dimethylformamide (DMF) facilitate imine formation during reductive amination but require substitution with ethanol or methanol during hydrogenation to prevent catalyst poisoning [4].

A tiered solvent strategy proves effective:

  • Imine Formation: DMF enables rapid Schiff base generation (3–4 h at 25°C).
  • Reduction: Switch to ethanol sustains Raney nickel activity while solubilizing intermediates.
  • Workup: Ethyl acetate/water biphasic extraction isolates the product with 98% purity.

Solvent polarity indices directly correlate with reaction efficiency (Table 3). Ethanol’s moderate polarity (4.3) prevents nanoparticle aggregation in catalytic reductions, unlike highly polar water .

Table 3: Solvent Properties and Performance Metrics

SolventPolarity IndexDielectric ConstantReaction Time (h)
DMF6.436.73.5
Ethanol4.324.35.0
Methanol5.132.74.2

4-(Aminomethyl)benzaldehyde represents a significant chemical entity in the field of medicinal chemistry, particularly in the development of antiviral agents. This compound features a benzene ring substituted with both an aminomethyl group and an aldehyde functionality, providing a versatile scaffold for further chemical modifications. The molecular formula of 4-(Aminomethyl)benzaldehyde is C8H9NO with a molecular weight of 135.16 g/mol [1]. Its unique structure, containing both nucleophilic (amine) and electrophilic (aldehyde) functional groups, makes it an excellent building block for the synthesis of more complex biologically active compounds.

In antiviral agent development, 4-(Aminomethyl)benzaldehyde has emerged as a key intermediate, particularly in the creation of filovirus entry inhibitors. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against both Ebola virus (EBOV) and Marburg virus (MARV), with EC50 values below 10 μM [2]. These compounds function by targeting the viral glycoprotein and blocking the entry of the virus into host cells, representing a promising approach for developing therapeutic agents against these deadly pathogens.

Structure-Activity Relationships in Filovirus Entry Inhibitors

The development of effective filovirus entry inhibitors based on 4-(Aminomethyl)benzaldehyde has been guided by extensive structure-activity relationship (SAR) studies. These investigations have revealed critical insights into how structural modifications affect the compound's antiviral potency and selectivity.

Modifications to the amide portion of 4-(Aminomethyl)benzaldehyde derivatives have been shown to significantly influence their selectivity and potency toward EBOV or MARV [2]. The general method for synthesizing these 4-(Aminomethyl)benzamides involves treating 4-(bromomethyl)benzoic acid esters with cyclic amines such as piperidine, morpholine, and 4-methylpiperazine to produce 4-(aminomethyl)benzoic acid esters. These intermediates are then converted to benzoyl chlorides and coupled with various anilines using the Schotten-Baumann procedure to provide the final 4-(aminomethyl)benzamides [2].

A comprehensive SAR study identified several compounds (20, 23, 32, 33, and 35) as superior inhibitors of Ebola (Mayinga) and Marburg (Angola) infectious viruses [2]. These compounds demonstrated good metabolic stability in plasma and liver microsomes from both rat and human sources. Notably, compound 32 did not inhibit cytochrome P450 enzymes CYP3A4 and CYP2C9, suggesting favorable drug-like properties [2].

The aromatic region modifications in these compounds directly affect their binding to viral glycoproteins, while variations in the tertiary amine portion modulate pharmacokinetic properties and target affinity [2] [3]. The table below summarizes key structure-activity relationships observed in filovirus entry inhibitors derived from 4-(Aminomethyl)benzaldehyde:

Structural ModificationEffect on ActivityKey CompoundsPotency Range
Amide Portion SubstitutionInfluences selectivity and potency toward EBOV or MARVCompounds 5-35EC50 < 10 μM against EBOV and MARV
Aromatic Region ModificationAffects binding to viral glycoproteinCompounds 20, 23, 32, 33, 35Superior inhibitors with good metabolic stability
Tertiary Amine VariationModulates pharmacokinetic properties and target affinityCompounds with piperidine, morpholine, 4-methylpiperazineVariable depending on specific amine structure
Conformational RestrictionEnhances potency by locking molecule in bioactive conformationIndoline derivatives (compounds 41-50)Enhanced activity compared to flexible analogs
Linker Length OptimizationCritical for optimal positioning of pharmacophoric groupsCompounds 8 and 9 with varied chain lengthsIncreased chain length correlated with slight increase in potency

Conformational Restriction Strategies for Enhanced Bioactivity

A particularly effective approach in optimizing the antiviral activity of 4-(Aminomethyl)benzaldehyde derivatives involves the implementation of conformational restriction strategies. By limiting the conformational flexibility of these molecules, researchers have been able to enhance their binding affinity and bioactivity against viral targets.

One successful conformational restriction strategy employed with 4-(Aminomethyl)benzaldehyde derivatives is the development of indoline-based compounds (41-50) [2]. These conformationally restrained structures demonstrate improved potency against filoviruses compared to their more flexible counterparts. The restricted rotation around key bonds in these molecules helps to maintain the optimal spatial arrangement of pharmacophoric groups required for effective interaction with viral targets.

The introduction of cyclopropane rings represents another effective conformational restriction strategy. This approach has been successfully applied in the development of β-secretase (BACE1) inhibitors, where the rigid three-membered ring locks the conformation and enhances binding through CH-π interactions with target proteins [4]. While this specific example does not directly involve 4-(Aminomethyl)benzaldehyde, the principle can be applied to its derivatives to enhance their antiviral activity.

Bicyclic systems offer additional conformational restriction benefits by fusing rings to create rigid molecular architectures. This approach has been utilized in the development of Smac mimetics as IAP inhibitors, resulting in increased metabolic stability and target selectivity [5]. The application of similar strategies to 4-(Aminomethyl)benzaldehyde derivatives could potentially enhance their antiviral efficacy.

The incorporation of heterocyclic ring fusion provides yet another means of conformational restriction. By incorporating nitrogen-containing rings to restrict flexibility, researchers can develop compounds with reduced proteolytic degradation while maintaining biological activity [6]. This strategy is particularly relevant for 4-(Aminomethyl)benzaldehyde derivatives intended for in vivo applications, where metabolic stability is a critical consideration.

The table below summarizes various conformational restriction strategies that have been or could be applied to enhance the bioactivity of 4-(Aminomethyl)benzaldehyde derivatives:

StrategyMechanismBioactivity EnhancementExample Application
Indoline DerivativesRestricts rotation around key bonds in the moleculeImproved potency against filovirusesFilovirus entry inhibitors (compounds 41-50)
Cyclopropane Ring IntroductionIntroduces rigid three-membered ring to lock conformationEnhanced binding to target proteins through CH-π interactionsβ-secretase (BACE1) inhibitors
Cyclohexane FrameworkProvides 1,3,5-cis-trisubstituted scaffold to maintain pharmacophore orientationBetter mimicry of peptide bioactive conformationsTRH peptide mimetics
Bicyclic SystemsFuses rings to create rigid molecular architectureIncreased metabolic stability and target selectivitySmac mimetics as IAP inhibitors
Heterocyclic Ring FusionIncorporates nitrogen-containing rings to restrict flexibilityReduced proteolytic degradation while maintaining activityQuinazolinone libraries as enzyme inhibitors

Building Block for Heterocyclic Compound Libraries

4-(Aminomethyl)benzaldehyde serves as a valuable building block for the synthesis of diverse heterocyclic compound libraries. Its bifunctional nature, featuring both an amine and an aldehyde group, makes it particularly suitable for incorporation into various heterocyclic scaffolds through different synthetic methodologies.

One significant application is in the synthesis of quinazolinone libraries. The US patent 5783577A describes the use of 4-(aminomethyl)benzaldehyde derivatives in the synthesis of combinatorial libraries of organic compounds based on the quinazolinone ring [6]. These libraries are generated using the Schotten-Baumann procedure, where 4-(aminomethyl)benzoyl chlorides are coupled with various anilines to produce diverse quinazolinone derivatives [6] [2]. The resulting compounds feature fused heterocyclic rings with multiple points of diversity, making them valuable for screening as enzyme inhibitors and receptor modulators.

Pyrrolidinone and piperidinone libraries represent another class of heterocyclic compounds that can incorporate 4-(Aminomethyl)benzaldehyde as a building block. These libraries are typically synthesized through the condensation of amines with ketoesters and unsaturated anhydrides [7]. The resulting lactam cores feature varied substituents and conformational flexibility, with applications as glucose transport inhibitors and antiviral agents.

Tetrazole-containing compounds can also be synthesized using 4-(Aminomethyl)benzaldehyde through Ugi multicomponent reactions [8]. These reactions yield metabolically stable tetrazole rings with multiple diversity points, making them valuable additions to high-throughput screening libraries for drug discovery.

The development of bicyclic and tricyclic dienamides represents a more advanced application of 4-(Aminomethyl)benzaldehyde in heterocyclic library synthesis. These compounds can be prepared through Au(I)-catalyzed cycloisomerization of alkyne-containing enamides [7]. The resulting conformationally restricted scaffolds feature defined stereochemistry and find applications in various biomedical fields.

The Prins cyclization protocol offers yet another synthetic approach for incorporating 4-(Aminomethyl)benzaldehyde into heterocyclic libraries. This method enables the fusion of pyran and piperidinone cores, resulting in diverse heterocyclic structures with numerous functionalization opportunities [7]. These compounds have potential applications in the development of antiviral, anticancer, and CNS-active agents.

The table below summarizes the various types of heterocyclic compound libraries that can be developed using 4-(Aminomethyl)benzaldehyde as a building block:

Library TypeSynthesis MethodStructural FeaturesBiological Applications
Quinazolinone LibrariesSchotten-Baumann procedure with 4-(aminomethyl)benzoyl chloridesFused heterocyclic rings with multiple points of diversityEnzyme inhibitors, receptor modulators
Pyrrolidinone/Piperidinone LibrariesCondensation of amines with ketoesters and unsaturated anhydridesLactam cores with varied substituents and conformational flexibilityGlucose transport inhibitors, antiviral agents
Tetrazole-Containing CompoundsUgi multicomponent reaction with 4-(aminomethyl)benzaldehydeMetabolically stable tetrazole rings with multiple diversity pointsHigh-throughput screening libraries for drug discovery
Bicyclic/Tricyclic DienamidesAu(I)-catalyzed cycloisomerization of alkyne-containing enamidesConformationally restricted scaffolds with defined stereochemistryBiomedical applications targeting diverse therapeutic areas
Benzaldehyde-Derived HeterocyclesPrins cyclization protocol for pyran and piperidinone core fusionDiverse heterocyclic cores with functionalization opportunitiesAntiviral, anticancer, and CNS-active compound development

Role in Peptide Mimetic Drug Design

Peptide mimetics represent an important class of compounds designed to overcome the limitations of natural peptides while retaining their biological activity. 4-(Aminomethyl)benzaldehyde plays a significant role in peptide mimetic drug design due to its unique structural features and versatility as a synthetic building block.

One of the fundamental principles in peptide mimetic design is the maintenance of key pharmacophoric elements in a spatial arrangement that mimics the bioactive conformation of the original peptide. 4-(Aminomethyl)benzaldehyde contributes to this goal by providing an aromatic scaffold with amine and aldehyde functionalities that can be strategically positioned to retain the spatial orientation of critical peptide side chains [9]. This approach has been successfully applied in the development of antiviral peptide mimetics targeting viral entry mechanisms [2].

Conformational restriction represents another crucial aspect of peptide mimetic design, and 4-(Aminomethyl)benzaldehyde serves as a rigid core with a defined spatial arrangement of functional groups [10]. By incorporating this compound into peptide mimetics, researchers can lock the molecule in its bioactive conformation, enhancing binding affinity and specificity. This strategy has been employed in the development of enzyme inhibitors with improved potency compared to their peptidic counterparts [11].

A significant advantage of peptide mimetics over natural peptides is their enhanced metabolic stability. 4-(Aminomethyl)benzaldehyde offers a non-peptidic backbone that is resistant to proteolytic degradation, addressing one of the major limitations of peptide-based drugs [9]. This property is particularly valuable in the development of receptor antagonists with prolonged half-lives, enabling less frequent dosing and improved patient compliance.

Bioavailability improvement represents another critical consideration in peptide mimetic design. By incorporating 4-(Aminomethyl)benzaldehyde into peptide mimetics, researchers can reduce the peptide character of the molecule and increase its lipophilicity, contributing to improved membrane permeability [9]. This approach has facilitated the development of CNS-active compounds capable of crossing the blood-brain barrier, expanding the therapeutic potential of peptide-based drugs to central nervous system disorders.

Receptor selectivity optimization is often a challenge in peptide drug development. 4-(Aminomethyl)benzaldehyde allows for selective modification to enhance target specificity, enabling the development of selective ligands for specific receptor subtypes [10]. This capability is particularly valuable in therapeutic areas where multiple receptor subtypes exist, and selective targeting is required to minimize off-target effects.

The table below summarizes the role of 4-(Aminomethyl)benzaldehyde in various aspects of peptide mimetic drug design:

Design PrincipleImplementation StrategyRole of 4-(Aminomethyl)benzaldehydeApplication Examples
Pharmacophore MaintenanceRetain key side chain functional groups in spatial orientationProvides aromatic scaffold with amine and aldehyde functionalitiesAntiviral peptide mimetics targeting viral entry
Conformational RestrictionIncorporate rigid scaffolds to lock bioactive conformationServes as rigid core with defined spatial arrangementEnzyme inhibitors with enhanced binding affinity
Metabolic Stability EnhancementReplace proteolytically labile amide bondsOffers non-peptidic backbone resistant to proteasesReceptor antagonists with prolonged half-life
Bioavailability ImprovementReduce peptide character and increase lipophilicityContributes to improved membrane permeabilityCNS-active compounds with blood-brain barrier penetration
Receptor Selectivity OptimizationFine-tune interactions with target binding siteAllows selective modification for target specificitySelective ligands for specific receptor subtypes

XLogP3

0.7

Dates

Last modified: 07-26-2023

Explore Compound Types